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molecular formula C16H13NO B8539721 2-(3-Methoxyphenyl)quinoline

2-(3-Methoxyphenyl)quinoline

Cat. No. B8539721
M. Wt: 235.28 g/mol
InChI Key: OTBNQLCJRDTPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06835469B2

Procedure details

2-Chloroquinoline (5.38 g, 32.9 mmol), and 3-methoxyphenylboronic acid (6.0 g, 39.5 mmol) were dissolved in 130 mL of ethylene glycol dimethyl ether. To the solution was added 44 mL of water of a 2M K2CO3 solution followed by triphenylphosphine (0.86, g 3.29 mmol) and palladium(II) acetate (0.184 g, 0.82 mmol,). The reaction mixture was stirred at reflux under N2 atmosphere overnight. The reaction mixture was cooled and the aqueous layer discarded. An additional 200 mL of ethyl acetate was added and the solvent was washed twice with 150 mL portions of brine. The organic layer was dried with anhydrous sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography on a silica gel column using 20% ethyl acetate/hexanes as the eluants. The pure fraction was collected and the solvent was reduced to give 2-(3-methoxyphenyl)quinoline (7.90 g, 94.8% yield).
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.184 g
Type
catalyst
Reaction Step Three
Quantity
3.29 mmol
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.O.C([O-])([O-])=O.[K+].[K+]>COCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)(=O)C>[CH3:12][O:13][C:14]1[CH:19]=[C:18]([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:17]=[CH:16][CH:15]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
5.38 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Name
Quantity
6 g
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Name
Quantity
130 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.184 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
3.29 mmol
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 atmosphere overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
the solvent was washed twice with 150 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on a silica gel column
CUSTOM
Type
CUSTOM
Details
The pure fraction was collected

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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